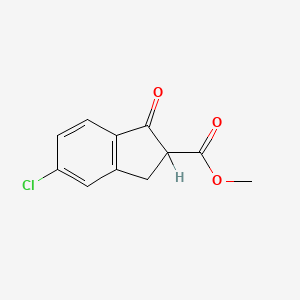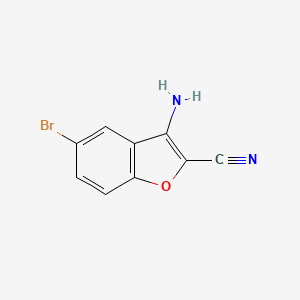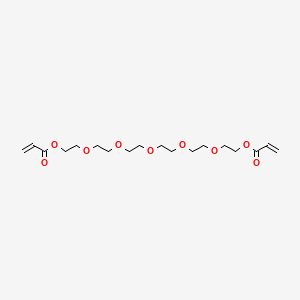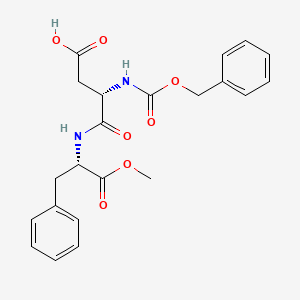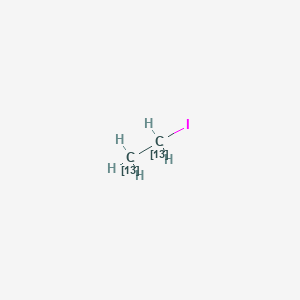
Yoduro de etilo-13C2
Descripción general
Descripción
Iodoethane-13C2 is a stable isotopically labeled compound used in various fields of research, including medical, environmental, and industrial research. It is a colorless liquid with a molecular weight of 157.95 g/mol and a boiling point of 63-64°C. The compound is an isotopic analog of iodoethane, where two carbon atoms are replaced with the isotope carbon-13.
Aplicaciones Científicas De Investigación
Iodoethane-13C2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: It is used in the synthesis of disubstituted α-amino acids through alkylation reactions.
Biology: It is used in metabolic studies to trace the incorporation of ethyl groups into biological molecules.
Medicine: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
Iodoethane-13C2, also known as Ethyl-13C2 iodide, is a chemical compound used in various scientific research
Action Environment
The action, efficacy, and stability of Iodoethane-13C2 can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, Iodoethane-13C2 is stored at 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Iodoethane-13C2 plays a significant role in various biochemical reactions, particularly in the study of metabolic flux and enzyme kinetics. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substrates. The interaction between iodoethane-13C2 and these enzymes often involves the formation of reactive intermediates that can be traced using mass spectrometry due to the distinct isotopic signature of carbon-13 .
Cellular Effects
Iodoethane-13C2 affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be used to trace the incorporation of carbon atoms into cellular metabolites, providing insights into metabolic pathways and fluxes. Additionally, iodoethane-13C2 has been shown to affect the expression of genes involved in metabolic regulation and stress responses .
Molecular Mechanism
The molecular mechanism of iodoethane-13C2 involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, iodoethane-13C2 can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other substrates. Additionally, the incorporation of carbon-13 into metabolites allows for the tracking of metabolic changes and the identification of specific metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodoethane-13C2 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that iodoethane-13C2 is relatively stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may affect cellular processes. Long-term exposure to iodoethane-13C2 in in vitro and in vivo studies has demonstrated its impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of iodoethane-13C2 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to trace metabolic pathways without causing significant toxicity. At high doses, iodoethane-13C2 can exhibit toxic effects, including respiratory irritation and potential genetic defects. These adverse effects highlight the importance of carefully controlling the dosage in experimental studies to avoid toxicity .
Metabolic Pathways
Iodoethane-13C2 is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of various biomolecules. The compound can be metabolized by enzymes such as glutaminase, which converts it to glutamate and subsequently to α-ketoglutarate. This metabolic conversion allows for the incorporation of carbon-13 into TCA cycle intermediates, providing valuable information on metabolic flux and pathway dynamics .
Transport and Distribution
The transport and distribution of iodoethane-13C2 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, iodoethane-13C2 can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions .
Subcellular Localization
Iodoethane-13C2 exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in metabolic reactions and the tracing of metabolic pathways within different cellular organelles .
Métodos De Preparación
Iodoethane-13C2 can be synthesized through the reaction of ethanol with iodine and phosphorus. The iodine dissolves in ethanol, reacting with solid phosphorus to form phosphorus triiodide. This intermediate then reacts with ethanol to produce iodoethane-13C2 . The reaction is as follows: [ 3 \text{C}_2\text{H}_5\text{OH} + \text{PI}_3 \rightarrow 3 \text{C}_2\text{H}_5\text{I} + \text{H}_3\text{PO}_3 ] The crude product is purified by distillation. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Iodoethane-13C2 undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in alkylation reactions where it acts as an ethylating agent. For example, it can react with nucleophiles to form ethylated products.
Reduction Reactions: It can be used in electrochemical reduction reactions to prepare carbamates.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding alcohols or aldehydes.
Common reagents used in these reactions include nucleophiles like amines and thiols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Iodoethane-13C2 can be compared with other isotopically labeled compounds such as:
Iodomethane-d3: Used in similar alkylation reactions but with a methyl group instead of an ethyl group.
Bromoethane-13C2: Another ethylating agent but with a bromine atom instead of iodine.
Iodoethane-d5: Similar to iodoethane-13C2 but with deuterium atoms instead of carbon-13.
The uniqueness of iodoethane-13C2 lies in its specific isotopic labeling with carbon-13, making it particularly useful for studies involving carbon tracing and metabolic pathways.
Propiedades
IUPAC Name |
iodo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445966 | |
| Record name | Iodoethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.951 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34189-74-7 | |
| Record name | Iodoethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34189-74-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
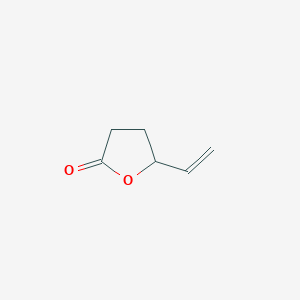
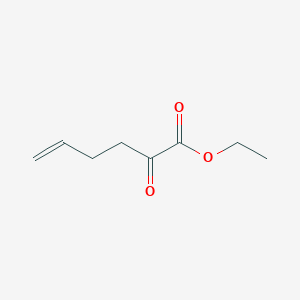
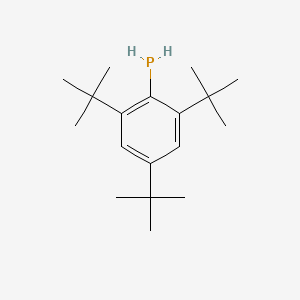
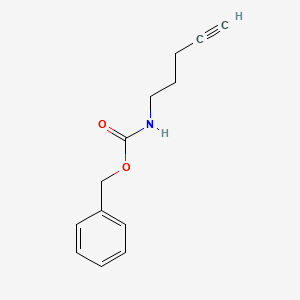
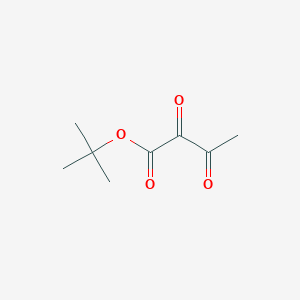
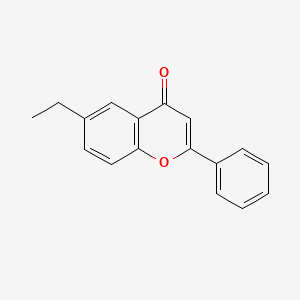
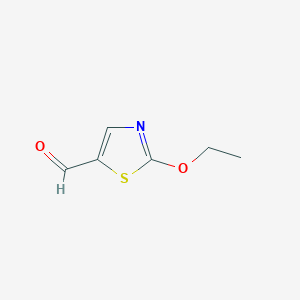
![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)
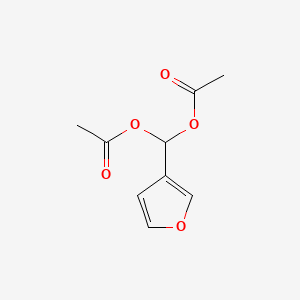
![1,2-Di([1,1'-biphenyl]-4-yl)ethyne](/img/structure/B1610140.png)
